molecular formula C18H25N3O3 B12484675 [1-(3-Nitrobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

[1-(3-Nitrobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Cat. No.: B12484675
M. Wt: 331.4 g/mol
InChI Key: LGPRSVNKQQCVHY-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)piperidin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a nitrobenzyl group and a methanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrobenzyl)piperidin-3-ylmethanone typically involves multi-step organic reactions. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with piperidine to form 1-(3-nitrobenzyl)piperidine. The final step involves the reaction of this intermediate with piperidin-1-ylmethanone under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-(3-Nitrobenzyl)piperidin-3-ylmethanone may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrobenzyl)piperidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

1-(3-Nitrobenzyl)piperidin-3-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(3-Nitrobenzyl)piperidin-3-ylmethanone apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

[1-[(3-nitrophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25N3O3/c22-18(20-10-2-1-3-11-20)16-7-5-9-19(14-16)13-15-6-4-8-17(12-15)21(23)24/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2

InChI Key

LGPRSVNKQQCVHY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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